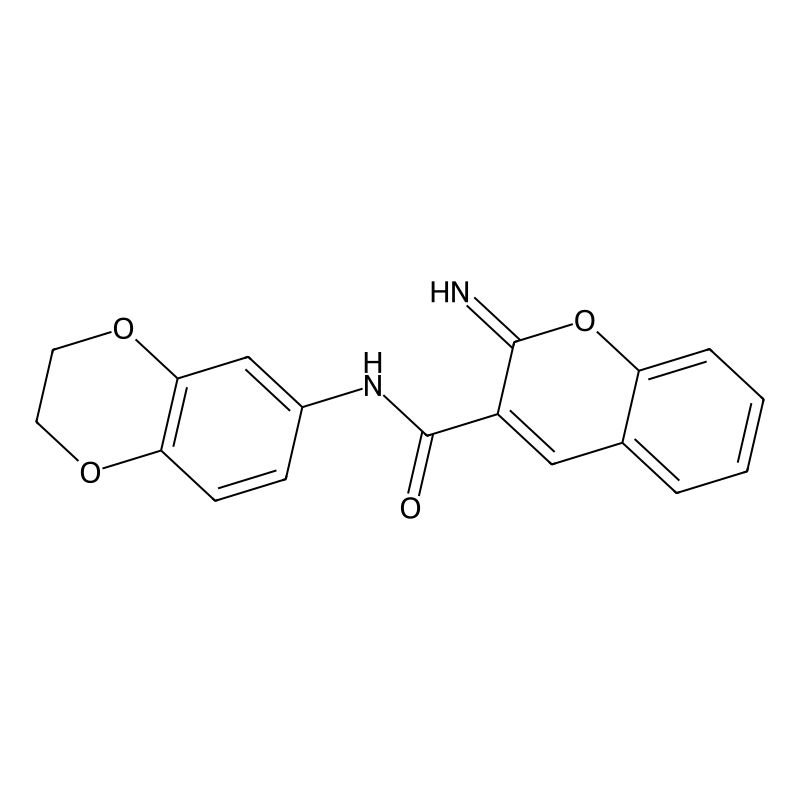

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure

NSC is a molecule containing three main functional groups linked together by a central carbon atom.

- 2H-chromene-3-carboxamide: This core structure is a chroman (analogous to chromene) with a carboxamide group attached at the 3rd position. Chromans are a class of heterocyclic compounds containing oxygen in the ring. ()

- 2-imino: This refers to a nitrogen atom attached to the 2nd position of the chromene ring with a double bond.

- N-(2,3-dihydro-1,4-benzodioxin-6-yl): This is a benzodioxane group (cyclic ether) attached to the nitrogen atom through its 6th position. The benzodioxane group is also partially hydrogenated (dihydro).

Scientific Research

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structural framework, which includes a benzodioxin moiety and a chromene derivative. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a 2-imino group attached to the chromene ring, enhancing its reactivity and interaction with biological targets.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide typically involves several key reactions:

- Formation of Chromene Derivative: The initial step often includes the reaction of salicylic aldehydes with malononitrile or other suitable reagents under basic conditions to form the chromene backbone.

- Amide Bond Formation: The introduction of the carboxamide functionality can be achieved through coupling reactions with appropriate amine sources.

- Cyclization Reactions: Intramolecular cyclization may occur during synthesis, leading to the formation of the final compound.

These reactions can be catalyzed or occur under solvent-free conditions, depending on the specific synthetic pathway employed .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide exhibits promising biological activities. Research indicates that compounds containing the benzodioxane moiety often demonstrate:

- Enzyme Inhibition: Significant inhibitory effects against enzymes such as alpha-glucosidase and acetylcholinesterase have been observed. This suggests potential applications in managing diabetes and neurodegenerative diseases .

- Antioxidant Properties: Compounds with similar structures have shown antioxidant activity, which may contribute to their therapeutic effects.

In vitro studies have confirmed these activities, supporting further exploration for pharmaceutical development.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide can be achieved through various methods:

- One-Pot Reactions: Utilizing salicylic aldehydes and malononitrile in a single reaction vessel under controlled conditions can yield high purity products.

- Multi-Step Synthesis: Sequential reactions involving functional group transformations allow for the introduction of necessary substituents at different stages.

- Catalyst-Free Conditions: Some methods have been developed that do not require additional catalysts, simplifying the process and reducing costs .

The applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide are diverse:

- Pharmaceutical Development: Due to its enzyme inhibitory properties, it is being investigated for use in diabetes management and cognitive enhancement therapies.

- Research Tools: Its unique structure makes it a valuable compound for studying enzyme mechanisms and interactions in biological systems.

Interaction studies have focused on how N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide binds to specific enzymes. Molecular docking studies indicate favorable interactions with active sites of target enzymes, providing insights into its mechanism of action. These studies help in understanding how modifications to the structure can enhance efficacy or selectivity against particular targets .

Several compounds share structural similarities with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylbenzenesulfonamide | Benzodioxane moiety | Enzyme inhibition |

| 2-Iminochromene | Chromene backbone | Antioxidant properties |

| Benzimidazole derivatives | Similar nitrogenous heterocycles | Anticancer activity |

These compounds highlight the unique combination of both benzodioxane and chromene functionalities in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide, which may contribute to its distinct biological profile .